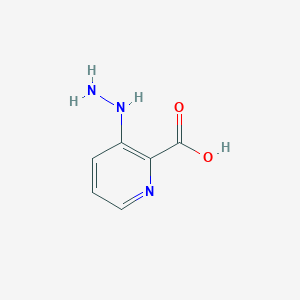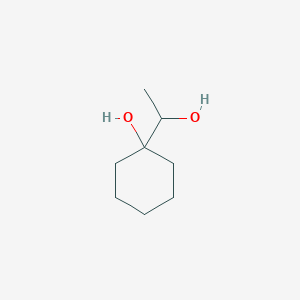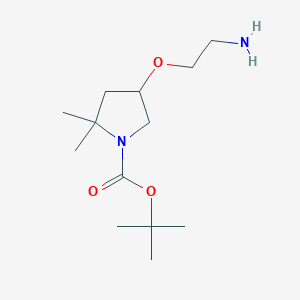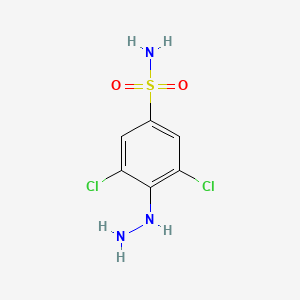
Oct-1-ene-2-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oct-1-ene-2-boronic acid pinacol ester: is an organoboron compound that has gained significant attention in organic synthesis due to its versatility and stability. This compound is a derivative of boronic acid and is often used as a building block in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oct-1-ene-2-boronic acid pinacol ester typically involves the hydroboration of oct-1-ene followed by esterification with pinacol. The hydroboration reaction is usually carried out using diborane (B2H6) or a borane-tetrahydrofuran complex (BH3-THF) under an inert atmosphere. The reaction conditions often include low temperatures and anhydrous solvents to prevent the decomposition of the borane complex .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. These methods often involve the use of automated systems to precisely control the addition of reagents and the temperature of the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions: Oct-1-ene-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), sodium perborate (NaBO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Palladium catalysts, aryl or vinyl halides
Major Products Formed:
Oxidation: Alcohols, ketones
Reduction: Alkanes, alkenes
Substitution: Biaryl compounds, alkenyl compounds
Aplicaciones Científicas De Investigación
Chemistry: Oct-1-ene-2-boronic acid pinacol ester is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This reaction is essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine: In biological research, boronic esters are used as probes for detecting and quantifying biomolecules such as sugars and amino acids. They are also explored for their potential in drug delivery systems and as therapeutic agents in cancer treatment .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its stability and reactivity make it a valuable component in the manufacture of high-performance materials .
Mecanismo De Acción
The mechanism by which oct-1-ene-2-boronic acid pinacol ester exerts its effects involves the formation of boron-carbon bonds. In the Suzuki-Miyaura coupling reaction, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst and the reactivity of the boronic ester.
Comparación Con Compuestos Similares
- Phenylboronic acid pinacol ester
- Cyclopropylboronic acid pinacol ester
- 1-Boc-indole-5-boronic acid pinacol ester
- Methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester
Comparison: Oct-1-ene-2-boronic acid pinacol ester is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to other boronic esters. For example, phenylboronic acid pinacol ester has an aromatic ring, making it more suitable for reactions involving aromatic compounds. In contrast, this compound is more flexible and can participate in a wider range of reactions due to its aliphatic nature .
Propiedades
Fórmula molecular |
C14H27BO2 |
|---|---|
Peso molecular |
238.18 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-oct-1-en-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H27BO2/c1-7-8-9-10-11-12(2)15-16-13(3,4)14(5,6)17-15/h2,7-11H2,1,3-6H3 |
Clave InChI |
XNFGXZWKXZOYCS-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(=C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)
![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)




![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)

![3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one](/img/structure/B13985391.png)




